1-(2,4-Dihydroxyphenyl)pentan-1-one
CAS No.: 15116-13-9
Cat. No.: VC21323784
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15116-13-9 |
|---|---|
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 1-(2,4-dihydroxyphenyl)pentan-1-one |
| Standard InChI | InChI=1S/C11H14O3/c1-2-3-4-10(13)9-6-5-8(12)7-11(9)14/h5-7,12,14H,2-4H2,1H3 |
| Standard InChI Key | VSJCHGYLCJUPRX-UHFFFAOYSA-N |
| SMILES | CCCCC(=O)C1=C(C=C(C=C1)O)O |
| Canonical SMILES | CCCCC(=O)C1=C(C=C(C=C1)O)O |
Introduction
1-(2,4-Dihydroxyphenyl)pentan-1-one, also known as 2,4-dihydroxy-valerophenone, is a chemical compound with the CAS number 15116-13-9. It has a molecular formula of C11H14O3 and a molecular weight of 194.22 g/mol . This compound is of interest in various chemical and pharmaceutical applications, including as a potential impurity in certain pharmaceutical products.
Synthesis and Preparation
The synthesis of 1-(2,4-Dihydroxyphenyl)pentan-1-one can be achieved through various methods, including Friedel-Crafts acylation. This process involves the reaction of a phenolic compound with a suitable acyl chloride or anhydride in the presence of a catalyst like zinc(II) chloride . The yield and purity of the product can vary based on the reaction conditions.
Applications and Impurities
1-(2,4-Dihydroxyphenyl)pentan-1-one is noted as a potential impurity in the synthesis of certain pharmaceutical compounds, such as bupivacaine . Its presence can affect the purity and efficacy of the final pharmaceutical product. Therefore, understanding its chemical properties and synthesis pathways is crucial for quality control in pharmaceutical manufacturing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume